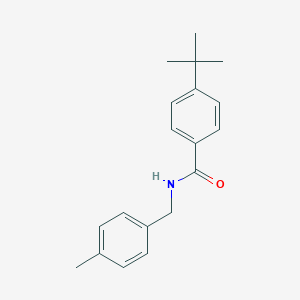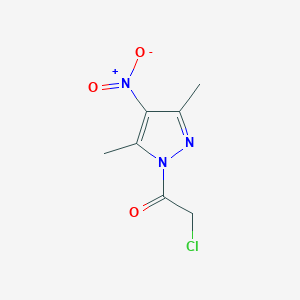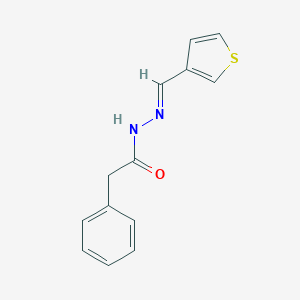![molecular formula C22H19BrN2O7 B449098 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B449098.png)
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide is a complex organic compound with a molecular formula of C22H19BrN2O7 and a molecular weight of 503.3 g/mol This compound is characterized by the presence of a benzodioxole moiety, a brominated benzylidene group, and a furohydrazide core
Métodos De Preparación
The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzodioxole moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Bromination: The benzodioxole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Condensation with furohydrazide: The brominated benzodioxole is then condensed with furohydrazide under acidic or basic conditions to form the final product.
Análisis De Reacciones Químicas
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other reducible groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
Comparación Con Compuestos Similares
Similar compounds to 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide include:
5-Bromo-1,3-benzodioxole: This compound shares the benzodioxole and bromine moieties but lacks the furohydrazide core.
2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound contains the benzodioxole moiety but differs in the rest of its structure.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole moiety, but with a different functional group arrangement.
The uniqueness of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H19BrN2O7 |
|---|---|
Peso molecular |
503.3g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yloxymethyl)-N-[(E)-(2-bromo-3,6-dimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H19BrN2O7/c1-27-16-7-8-18(28-2)21(23)15(16)10-24-25-22(26)19-6-4-14(32-19)11-29-13-3-5-17-20(9-13)31-12-30-17/h3-10H,11-12H2,1-2H3,(H,25,26)/b24-10+ |
Clave InChI |
RLEGKIYDSUROCT-YSURURNPSA-N |
SMILES |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
SMILES isomérico |
COC1=C(C(=C(C=C1)OC)Br)/C=N/NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B449018.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methyl-8-quinolinyl)thiourea](/img/structure/B449019.png)


![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B449027.png)
![4-[2-({(E)-[5-hydroxy-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B449028.png)
![4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE](/img/structure/B449032.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide](/img/structure/B449036.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B449037.png)
![N'-(3-bromobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449039.png)
![N'-[(E)-(6-methylpyridin-2-yl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B449041.png)
![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]imino}methyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B449042.png)
